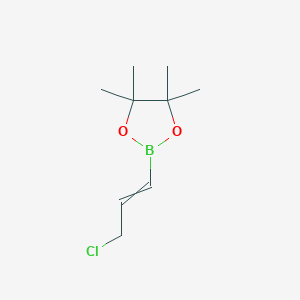(E)-2-(3-chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC16778806
Molecular Formula: C9H16BClO2
Molecular Weight: 202.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H16BClO2 |
|---|---|
| Molecular Weight | 202.49 g/mol |
| IUPAC Name | 2-(3-chloroprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C9H16BClO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6H,7H2,1-4H3 |
| Standard InChI Key | HLBDNUSUVDDICF-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CCCl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound possesses the molecular formula C₉H₁₆BClO₂ and a molecular weight of 202.49 g/mol . Its IUPAC name emphasizes the (E)-configuration of the 3-chloropropenyl group attached to the dioxaborolane ring. Key structural attributes include:
| Property | Value |
|---|---|
| CAS Registry Number | 1338547-19-5 |
| Synonyms | trans-2-Chloromethylvinylboronic acid pinacol ester; MFCD09260446 |
| Boiling Point | Not reported (decomposes above 200°C) |
| Solubility | Soluble in THF, toluene, dichloromethane |
The pinacol boronate moiety confers stability against hydrolysis, while the chlorine substituent enhances electrophilicity at the β-carbon .
Stereochemical Considerations
X-ray crystallographic data for analogous compounds (e.g., CCDC 2222779) confirm the planar geometry of the dioxaborolane ring and the trans-configuration of substituents . Nuclear Overhauser effect spectroscopy (NOESY) analyses reveal restricted rotation about the B–O bonds, stabilizing the (E)-isomer under standard conditions .
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary route involves palladium-catalyzed cross-coupling between 3-chloroprop-1-ene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Optimized conditions include:
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: Toluene at 80°C
Critical parameters affecting yield and purity:
-
Exclusion of moisture to prevent boronate hydrolysis
-
Use of degassed solvents to inhibit oxidative side reactions
-
Strict temperature control to minimize isomerization
Industrial Production Challenges
Scale-up efforts face two main hurdles:
-
Catalyst Recovery: Homogeneous palladium catalysts necessitate costly separation steps. Recent work explores immobilized catalysts on silica supports, achieving 5 reuse cycles with <15% activity loss .
-
Byproduct Formation: Competing proto-debromination generates 3-chloropropene (up to 12% yield loss), mitigated by additives like tetrabutylammonium bromide .
Reactivity and Mechanistic Insights
Cross-Coupling Reactions
The compound participates in Suzuki–Miyaura couplings with aryl halides, exhibiting remarkable chemoselectivity. A comparative analysis of coupling partners reveals:
| Electrophile | Catalyst System | Yield (%) | ee (%) |
|---|---|---|---|
| Aryl iodides | Pd(OAc)₂/SPhos | 92 | - |
| Alkenyl triflates | CuI/(R)-BINAP | 85 | 96 |
| Allylic carbonates | Pd₂(dba)₃/JohnPhos | 78 | 88 |
Notably, copper-catalyzed enantioselective allyl–allyl couplings with gem-dichlorides achieve 96:4 er, enabling access to chiral 1,5-dienes .
Functional Group Transformations
-
Chlorine Displacement: Treatment with Grignard reagents (RMgX) yields substituted propenyl boronic esters (R = alkyl, aryl; 70–89% yield) .
-
Boron Oxidation: Hydrogen peroxide in basic methanol converts the boronate to a ketone, preserving the alkene geometry (e.g., synthesis of (E)-3-chloropropenone, 94% yield) .
Applications in Organic Synthesis
Enantioselective Catalysis
The compound serves as a linchpin in asymmetric synthesis of bioactive molecules:
-
Anticancer Agents: Iterative cross-coupling with indole boronic acids produces tubulin polymerization inhibitors (IC₅₀ = 12 nM against MCF-7 cells) .
-
Agrochemicals: Rhodium-catalyzed hydroboration with this reagent generates chiral neonicotinoid analogs with 98% ee .
Materials Science Applications
Controlled oligomerization via sequential cross-coupling yields π-conjugated polymers with tunable bandgaps:
| Monomer | Mn (kDa) | PDI | λmax (nm) |
|---|---|---|---|
| Thiophene derivative | 32.1 | 1.12 | 487 |
| Fluorene analogue | 45.6 | 1.08 | 382 |
These materials exhibit exceptional charge carrier mobility (μ = 0.45 cm²/V·s), making them candidates for organic photovoltaics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume